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Compound of Interest

Compound Name: Fmoc-1-methyl-L-histidine

Cat. No.: B557463

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-a-(9-Fluorenylmethoxycarbonyl)-1-methyl-L-histidine, commonly referred to as Fmoc-His(1-
Me)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The methylation at
the 1-position (t-position) of the imidazole ring offers unique properties, preventing certain side
reactions and influencing the conformational characteristics of the resulting peptides. This
technical guide provides a comprehensive overview of the core physiochemical characteristics
of Fmoc-His(1-Me)-OH, complete with experimental methodologies and data presented for

clarity and reproducibility.

Core Physiochemical Data

A summary of the key physiochemical properties of Fmoc-His(1-Me)-OH is presented in the
tables below. This data is essential for its effective use in peptide synthesis, ensuring accurate
reagent preparation and understanding its behavior under various experimental conditions.
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Identifier

Value

Chemical Name

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-

L-histidine
Synonyms Fmoc-L-His(1-Me)-OH, Fmoc-His(t1-Me)-OH
CAS Number 202920-22-7
Molecular Formula C22H21N304
Molecular Weight 391.42 g/mol
Property Value Reference
Appearance White to off-white powder [1]
Melting Point 135-136 °C [1]

Optical Rotation

[0]2°/D=-9.0 £ 1° (c=1in 2N ]

HCI)
Purity >99% (HPLC) [1]
Storage Temperature 2-8°C [2]
Solvent Solubility Reference
Dimethylformamide (DMF) 10 mg/mL [3]
Dimethyl sulfoxide (DMSO) 10 mg/mL [3]
Phosphate Buffered Saline 0.2 mg/mL 3]

(PBS, pH 7.2)

Experimental Protocols

Detailed methodologies are crucial for the verification and consistent application of

physiochemical data. The following sections outline the standard experimental protocols for

determining the key characteristics of Fmoc-His(1-Me)-OH.
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Melting Point Determination

The melting point of Fmoc-His(1-Me)-OH is a critical indicator of its purity.
Apparatus:

¢ Melting point apparatus (e.g., Mel-Temp or similar)

o Capillary tubes (sealed at one end)

Procedure:

e A small amount of the finely powdered Fmoc-His(1-Me)-OH is packed into a capillary tube to
a height of 2-3 mm.

e The capillary tube is placed in the heating block of the melting point apparatus.

e The sample is heated at a rapid rate to approximately 15-20°C below the expected melting
point.

e The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
e The temperature at which the first drop of liquid appears is recorded as the onset of melting.

o The temperature at which the entire sample becomes a clear liquid is recorded as the
completion of melting. The melting range is reported as the range between these two
temperatures.

Workflow for Melting Point Determination
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Caption: Workflow for determining the melting point of a solid sample.
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Purity Determination by High-Performance Liquid
Chromatography (HPLC)

Chiral HPLC is the standard method for assessing the purity and enantiomeric excess of Fmoc-
protected amino acids.

Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system with a UV detector
o Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase (Isocratic):

¢ A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer
containing an acidic additive (e.g., 0.1% trifluoroacetic acid). The exact ratio is optimized for
the specific column and compound.

Procedure:

A standard solution of Fmoc-His(1-Me)-OH is prepared in a suitable solvent (e.g., mobile
phase).

e The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

o A defined volume of the sample solution is injected onto the column.

e The chromatogram is recorded at a specific wavelength (typically 220 nm for the Fmoc
group).

e The retention times of the main peak and any impurity peaks are recorded.

e The purity is calculated based on the area percentage of the main peak relative to the total
area of all peaks.

General Workflow for HPLC Purity Analysis
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Caption: General workflow for purity analysis by HPLC.

Solubility Assessment

Determining the solubility of Fmoc-His(1-Me)-OH in various solvents is crucial for its use in
peptide synthesis.

Materials:

Fmoc-His(1-Me)-OH

A selection of solvents (e.g., DMF, DMSO, PBS)

Vortex mixer

Analytical balance

Procedure:

e Aknown mass of Fmoc-His(1-Me)-OH is weighed into a vial.

e Asmall, measured volume of the solvent is added.

e The mixture is vortexed for a set period (e.g., 2 minutes) to facilitate dissolution.

o |f the solid dissolves completely, more of the compound is added in known increments until
saturation is reached (i.e., solid material remains undissolved).
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o [f the initial amount does not dissolve, more solvent is added in measured volumes until
complete dissolution is observed.

e The solubility is expressed as the mass of the compound that dissolves in a given volume of
solvent (e.g., mg/mL).

Spectroscopic Data

While specific spectra for Fmoc-His(1-Me)-OH are not publicly available in comprehensive
databases, the expected characteristic signals based on its structure are described below.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is used to confirm the structure of the molecule. The expected chemical
shifts () in ppm relative to a standard (e.g., TMS) are:

e Imidazole Protons: Signals for the two protons on the imidazole ring are expected. The
proton at the C2 position will typically be a singlet, while the proton at the C4 (or C5) position
will also be a singlet. Their chemical shifts will be influenced by the methyl group and the
linkage to the alpha-carbon.

e Fmoc Group Protons: A complex multiplet pattern is expected in the aromatic region
(typically & 7.2-7.8 ppm) corresponding to the eight protons of the fluorenyl group. A multiplet
for the CH and a doublet for the CH:z of the fluorenylmethoxycarbonyl group will also be
present.

¢ Alpha-Carbon and Beta-Carbon Protons: The a-proton will appear as a multiplet, coupled to
the B-protons and the amide proton. The [-protons will appear as a multiplet.

» Methyl Group Protons: A singlet corresponding to the three protons of the N-methyl group on
the imidazole ring.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum provides information on the carbon skeleton of the molecule. Key
expected chemical shifts include:
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e Carbonyl Carbon: A signal in the downfield region (typically & 170-180 ppm) for the
carboxylic acid carbon.

e Fmoc Group Carbons: Multiple signals in the aromatic region for the carbons of the fluorenyl
group, as well as signals for the CH and CHz carbons of the fluorenylmethoxycarbonyl
moiety.

e Imidazole Carbons: Signals corresponding to the carbons of the imidazole ring.
» Alpha and Beta Carbons: Signals for the a- and [3-carbons of the amino acid backbone.

o Methyl Carbon: A signal in the upfield region for the methyl carbon attached to the imidazole
nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.
Characteristic absorption bands (in cm~1) are expected for:

O-H Stretch: A broad band in the region of 2500-3300 cm~* for the carboxylic acid hydroxyl
group.

e N-H Stretch: A band around 3300 cm~1 for the amide N-H.

e C=0 Stretch: A strong absorption band around 1700-1725 cm~1 for the carboxylic acid
carbonyl group and another for the urethane carbonyl of the Fmoc group.

e C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl and imidazole rings in the
1450-1600 cm~1 region.

C-N Stretch: Bands corresponding to the C-N bonds.

Application in Peptide Synthesis

Fmoc-His(1-Me)-OH is primarily used in SPPS to introduce a 1-methylhistidine residue into a
peptide sequence. The methylation of the imidazole nitrogen at the 1-position prevents
potential side reactions such as racemization and acylation at the imidazole nitrogen during
peptide coupling.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Logical Flow of Fmoc-His(1-Me)-OH in SPPS
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Caption: Logical flow of incorporating Fmoc-His(1-Me)-OH in SPPS.

Conclusion

This technical guide provides a detailed overview of the essential physiochemical
characteristics of Fmoc-His(1-Me)-OH. The presented data and experimental protocols are
intended to support researchers, scientists, and drug development professionals in the effective
and reproducible use of this important amino acid derivative in peptide synthesis and related
applications. A thorough understanding of these properties is fundamental to achieving high-
purity synthetic peptides with desired biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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